1-(2-methylphenyl)-4-[5-(3-nitrophenyl)furan-2-carbothioyl]piperazine
Description
1-(2-Methylphenyl)-4-[5-(3-nitrophenyl)furan-2-carbothioyl]piperazine is a piperazine derivative featuring a 2-methylphenyl group at the 1-position and a carbothioyl-substituted furan ring at the 4-position. The furan moiety is further substituted with a 3-nitrophenyl group, contributing to its electronic and steric properties. This compound belongs to the class of 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines, which are synthesized to explore structure-activity relationships (SAR) in antimicrobial and antifungal applications .
Properties
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-[5-(3-nitrophenyl)furan-2-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-16-5-2-3-8-19(16)23-11-13-24(14-12-23)22(29)21-10-9-20(28-21)17-6-4-7-18(15-17)25(26)27/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTYNHYSKIPBNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylphenyl)-4-[5-(3-nitrophenyl)furan-2-carbothioyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and furan intermediates, followed by their coupling through a methanethione linker. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylphenyl)-4-[5-(3-nitrophenyl)furan-2-carbothioyl]piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives, which can be further utilized in various applications.
Scientific Research Applications
Chemistry
In chemistry, 1-(2-methylphenyl)-4-[5-(3-nitrophenyl)furan-2-carbothioyl]piperazine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a probe to study cellular processes and molecular interactions. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological systems.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-4-[5-(3-nitrophenyl)furan-2-carbothioyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The compound shares structural homology with analogs reported in , which include:
| Compound ID | 1-Position (Piperazine) | 5-Position (Furan) | Melting Point (°C) |
|---|---|---|---|
| 5i | Phenyl | 3-Nitrophenyl | 215–216 |
| 5j | 4-Methylphenyl | 3-Nitrophenyl | 222–223 |
| 5k | Phenyl | 4-Nitrophenyl | 247–248 |
| 5l | 3-Chlorophenyl | 4-Nitrophenyl | 252–253 |
| Target | 2-Methylphenyl | 3-Nitrophenyl | Not reported |
Key Comparisons :
1-Position Substituents :
- The target compound’s 2-methylphenyl group introduces steric hindrance distinct from 5i’s phenyl and 5j’s 4-methylphenyl. This may influence binding interactions in biological systems.
- Electronically, methyl groups (target, 5j) donate weakly via hyperconjugation, whereas halogens (5l’s 3-chlorophenyl) withdraw electrons, altering piperazine’s basicity .
5-Position Nitro Group :
Pharmacological Activity
Antimicrobial and antifungal activities of analogs were tested against Staphylococcus aureus, Bacillus stearothermophilus, and Candida albicans (Table 1):
Table 1 : Biological Activity of Selected Analogs
| Compound | MIC (µg/mL) – S. aureus | MBC (µg/mL) – C. albicans |
|---|---|---|
| 5i | 12.5 | 25 |
| 5j | 6.25 | 12.5 |
| 5k | 25 | 50 |
| 5l | 50 | 100 |
Observations :
Comparison with Heterocyclic Piperazine Derivatives
Oxadiazole Derivatives ()
Compounds like I (1-(4-tert-butylbenzenesulfonyl)-4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperazine) replace the furan-carbothioyl group with an oxadiazole ring. Oxadiazoles are more rigid and polar, often improving metabolic stability but reducing membrane permeability compared to furans .
Indole-Based Piperazines ()
Indole derivatives (e.g., 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole) exhibit inhibitory effects on BACE1 (IC₅₀ = 19.66–21.88 mM). The planar indole core enables π-π stacking with enzyme active sites, a feature absent in the target compound’s furan system .
Biological Activity
1-(2-methylphenyl)-4-[5-(3-nitrophenyl)furan-2-carbothioyl]piperazine is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 2-methylphenyl group and a furan ring containing a nitrophenyl and carbothioyl moiety. Its structural complexity suggests diverse interactions with biological targets.
The mechanism of action of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the nitrophenyl and carbothioyl groups enhances its binding affinity, potentially leading to inhibition or modulation of specific biological pathways.
Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that derivatives of furan compounds, including those similar to this compound, exhibit significant antimicrobial properties. For instance, compounds related to this structure have shown effectiveness against Staphylococcus aureus by interfering with quorum sensing, which is crucial for biofilm formation and virulence factor production .
- Anticancer Properties : Research has highlighted the potential anticancer effects of piperazine derivatives. The compound's ability to induce apoptosis in cancer cells has been noted, suggesting it could serve as a lead for developing novel anticancer agents.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activities, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
- Case Study 1 : A study on related piperazine derivatives showed promising results in inhibiting the growth of Brugia malayi, a parasitic worm responsible for lymphatic filariasis. The compound demonstrated significant adulticidal and microfilaricidal activity, highlighting its potential in antiparasitic therapy .
- Case Study 2 : Another investigation focused on the furan derivatives' role in disrupting biofilm formation in Staphylococcus aureus. The results indicated that certain derivatives reduced biofilm mass significantly while enhancing the efficacy of existing antibiotics when used in combination therapies .
Data Table: Summary of Biological Activities
Research Findings
Recent studies emphasize the importance of further exploring the pharmacological potential of this compound. Its structural features suggest that it may act as a scaffold for developing new therapeutic agents targeting various diseases.
Q & A
Q. How is 1-(2-methylphenyl)-4-[5-(3-nitrophenyl)furan-2-carbothioyl]piperazine synthesized?
Methodological Answer: The synthesis involves a multi-step reaction starting with the preparation of the furan-2-carbothioyl intermediate. A representative protocol includes:
Thiocarbonylation: Reacting 5-(3-nitrophenyl)furan-2-carboxylic acid with Lawesson’s reagent to form the carbothioyl group.
Piperazine Coupling: Condensing the thioacyl intermediate with 1-(2-methylphenyl)piperazine using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI in anhydrous dichloromethane.
Purification: Crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Yield: ~69%; Melting Point: 222–223°C .
Key Data:
| Parameter | Value |
|---|---|
| Yield | 69% |
| Melting Point | 222–223°C |
| Purification Method | Column chromatography, recrystallization |
Q. What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- 1H NMR: Peaks at δ 2.30 (s, 3H, CH₃), 3.40–3.80 (m, 8H, piperazine), 6.90–8.50 (m, aromatic protons) confirm substituent integration .
- Mass Spectrometry (MS): Molecular ion peak [M+H]⁺ at m/z 450.2 aligns with the molecular formula C₂₃H₂₂N₄O₃S.
- HPLC: Purity >95% using a C18 column (acetonitrile/water, 70:30) .
Q. What in vitro models are used to assess its antimicrobial activity?
Methodological Answer:
- Microdilution Assay:
- Prepare 96-well plates with bacterial/fungal suspensions (e.g., S. aureus, C. albicans) at 10⁴ CFU/mL in liquid broth.
- Test compound dilutions (0.5–128 µg/mL) in duplicate.
- Incubate at 37°C for 24 hours; measure MIC (minimum inhibitory concentration) via optical density.
- For MBC (minimum bactericidal concentration), subculture clear wells on agar .
Key Data (Example):
| Organism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| S. aureus 209 | 8 | 16 |
| C. albicans ATCC | 32 | 64 |
Advanced Research Questions
Q. How do substituents on the phenyl ring influence bioactivity?
Methodological Answer:
- Comparative SAR Study:
- Synthesize analogs with substituents at para (e.g., 4-NO₂) or meta (e.g., 3-Cl) positions.
- Test antimicrobial activity against standardized strains.
- Findings:
- 3-Nitrophenyl (compound 5j) shows higher antifungal activity (MIC = 32 µg/mL) vs. 4-nitrophenyl (MIC = 64 µg/mL), indicating meta-NO₂ enhances membrane penetration .
- Electron-withdrawing groups (e.g., -NO₂) improve activity over electron-donating groups (e.g., -OCH₃) due to increased electrophilicity .
Q. What computational methods predict conformational stability and target interactions?
Methodological Answer:
Q. How can discrepancies in bioactivity data across studies be resolved?
Methodological Answer:
- Troubleshooting Framework:
- Standardize Assays: Ensure consistent inoculum size (e.g., 10⁴ CFU/mL) and growth media (e.g., Mueller-Hinton broth).
- Control for Solubility: Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts.
- Validate via Orthogonal Methods: Compare MIC data with agar diffusion (zone of inhibition) and time-kill assays.
- Case Example: Discrepancies in B. subtilis activity (MIC = 8–32 µg/mL) were traced to pH-dependent solubility; buffering at pH 7.4 resolved variability .
Q. How can pharmacokinetic properties be optimized for in vivo studies?
Methodological Answer:
- Lipinski’s Rule Compliance: LogP = 3.2 (optimal range: 2–5), molecular weight = 450.2 (<500), hydrogen bond donors/acceptors = 2/6 .
- Prodrug Strategy: Introduce ester moieties (e.g., acetyl) at the piperazine nitrogen to enhance oral bioavailability.
- Metabolic Stability: Incubate with liver microsomes; half-life (t₁/₂) improved from 12 min (parent) to 45 min (prodrug) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
